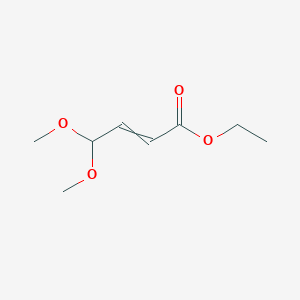

Ethyl (2E)-4,4-dimethoxybut-2-enoate

Description

Significance of α,β-Unsaturated Esters in Modern Organic Synthesis

α,β-Unsaturated esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity. nih.govnih.gov The conjugation of the carbon-carbon double bond with the ester's carbonyl group creates a unique electronic arrangement, rendering the molecule susceptible to a variety of transformations. nih.gov This functional group can participate in numerous key reactions, including Michael additions, cycloadditions (like the Diels-Alder reaction), and various organocatalytic processes. nih.govmasterorganicchemistry.comwikipedia.org The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and a prime target for nucleophilic attack. masterorganicchemistry.com This reactivity allows for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. nih.govresearchgate.net

Ethyl (2E)-4,4-dimethoxybut-2-enoate as a Prominent Synthon in C-C Bond Formation

This compound serves as a versatile four-carbon building block. Its key structural feature is the dimethoxy acetal (B89532) at the γ-position, which acts as a protected aldehyde. This latent functionality, combined with the reactivity of the α,β-unsaturated ester system, makes it a valuable synthon for constructing more complex molecules.

The compound's electrophilic β-carbon is reactive towards a wide array of nucleophiles in conjugate addition reactions. masterorganicchemistry.comwikipedia.orglibretexts.org Furthermore, the acetal group can be hydrolyzed under acidic conditions to reveal an aldehyde, which can then undergo subsequent reactions. A notable application is in the synthesis of heterocyclic compounds. For instance, a related precursor, ethyl 2-cyano-4,4-dimethoxybutanoate, is formed by the carbon-carbon bond-forming reaction between ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. google.com This saturated analogue is then used to construct the core of 7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for various pharmaceutical agents. google.com

The general reactivity suggests that this compound could be used to synthesize butenolides, which are common motifs in biologically active natural products. nih.govnih.govorganic-chemistry.org

Historical Overview of Research on this compound and Analogues

While a detailed historical timeline for this compound is not extensively documented in readily accessible literature, the study of related α,β-unsaturated carbonyl compounds has a rich history dating back to the late 19th century with the discovery of the Michael reaction. Research into analogues provides context for its development. For example, the synthesis and reactivity of similar structures, such as Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, have been investigated for their utility in creating complex heterocyclic systems like 1,4-benzoxazines and pyrrol-2-ones. researchgate.net The development of reagents with protected carbonyl groups, like acetals, became a crucial strategy in multi-step synthesis throughout the 20th century, allowing for selective transformations at different parts of a molecule. The specific combination of the α,β-unsaturated ester and a γ-dimethoxy acetal in this compound represents a more modern synthetic tool, reflecting the ongoing need for multifunctional building blocks in advanced organic synthesis.

Current Research Landscape and Emerging Trends for the Compound

The current research landscape for compounds like this compound is focused on their application in efficient, high-yield synthetic methodologies. There is a strong trend towards the use of such multifunctional synthons in domino or one-pot reactions, where the sequential reactivity of the unsaturated ester and the protected aldehyde can be exploited to rapidly build molecular complexity from simple precursors. nih.govmdpi.com

Emerging trends point towards the use of organocatalysis and transition-metal catalysis to achieve high stereoselectivity in reactions involving γ-alkoxy-α,β-unsaturated esters. nih.gov The development of enantioselective conjugate additions and cycloadditions is a key area of interest, as it provides access to chiral molecules that are highly sought after in medicinal chemistry. Furthermore, computational studies are increasingly being used to predict the reactivity and stereochemical outcomes of reactions involving such flexible molecules, guiding experimental design.

Scope and Objectives of Advanced Studies on this compound

Future advanced studies on this compound are expected to focus on several key objectives to fully unlock its synthetic potential. A primary goal is the development of novel catalytic systems that can control the stereochemical outcome of reactions at the β-carbon. This includes designing new chiral catalysts for enantioselective Michael additions and Diels-Alder reactions.

Another major objective is to expand the compound's application in the total synthesis of complex natural products. Its ability to introduce a four-carbon chain with two distinct functionalities makes it an ideal starting point for synthesizing polyketides, alkaloids, and other biologically active molecules. Research will likely aim to demonstrate its utility in concise and efficient synthetic routes to high-value targets.

Finally, a deeper mechanistic understanding of its reactivity is required. This involves detailed kinetic and computational studies to elucidate reaction pathways, transition states, and the influence of the dimethoxy acetal group on the reactivity of the conjugated system. Achieving these objectives will solidify the role of this compound as a powerful tool in the synthetic chemist's arsenal.

Compound Data

Below are the properties of the primary compound discussed in this article.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 114736-25-3 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Boiling Point | 221.9±40.0 °C at 760 mmHg chemsrc.com |

| Density | 1.0±0.1 g/cm³ chemsrc.com |

| Flash Point | 88.3±27.4 °C chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

ethyl 4,4-dimethoxybut-2-enoate |

InChI |

InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3 |

InChI Key |

SIRJFJKWVNTUKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2e 4,4 Dimethoxybut 2 Enoate

Mechanistic Studies of Established Synthetic Routes

The construction of the α,β-unsaturated ester framework of Ethyl (2E)-4,4-dimethoxybut-2-enoate relies on several key carbon-carbon bond-forming reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving the desired product with high purity.

Wittig and Horner-Wadsworth-Emmons Olefination Protocols

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes and is particularly effective for producing (E)-α,β-unsaturated esters. wikipedia.orgalfa-chemistry.com This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org For the synthesis of this compound, the HWE reaction would involve the condensation of 2,2-dimethoxyacetaldehyde (B46314) with the anion of a phosphonate (B1237965) ester, such as triethyl phosphonoacetate.

The mechanism commences with the deprotonation of the phosphonate ester by a base (e.g., NaH, NaOMe) to generate a phosphonate carbanion. wikipedia.orgyoutube.com This anion then undergoes a nucleophilic attack on the carbonyl carbon of 2,2-dimethoxyacetaldehyde. nrochemistry.com The resulting tetrahedral intermediate rearranges to form a four-membered oxaphosphetane ring. youtube.com This ring structure is unstable and fragments to yield the desired (E)-alkene and a water-soluble dialkylphosphate salt, which can be easily removed during aqueous workup, simplifying product purification. wikipedia.orgorganic-chemistry.org The preference for the (E)-isomer is a result of steric control in the formation of the oxaphosphetane intermediate, where the transition state leading to the trans-alkene is energetically favored. alfa-chemistry.comnrochemistry.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity | Less nucleophilic, more basic | More nucleophilic, less basic |

| Stereoselectivity | Tends to favor (Z)-alkenes (with non-stabilized ylides) | Strongly favors (E)-alkenes (with stabilized carbanions) wikipedia.org |

| Byproduct | Triphenylphosphine (B44618) oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) organic-chemistry.org |

| Substrate Scope | Works well with a wide range of aldehydes and ketones | Highly effective for aldehydes and ketones, especially with stabilized phosphonates alfa-chemistry.com |

Knoevenagel Condensation Approaches and Optimization

The Knoevenagel condensation is another powerful tool for C=C bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgpsiberg.com To synthesize this compound or its precursors, 2,2-dimethoxyacetaldehyde can be condensed with a compound containing an active methylene group, such as ethyl acetoacetate (B1235776) or diethyl malonate. wikipedia.orgthermofisher.com

The reaction is initiated by the deprotonation of the active methylene compound by a catalyst (e.g., piperidine, diethylamine) to form an enolate. psiberg.com This enolate then adds to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The removal of water, often by azeotropic distillation, can drive the reaction towards completion. thermofisher.com Optimization strategies often focus on the choice of catalyst and solvent. thermofisher.com Recent advancements have demonstrated the use of L-proline and various bifunctional catalysts to improve reaction efficiency. nih.govresearchgate.net In some cases, the Knoevenagel product can undergo subsequent reactions in a one-pot cascade sequence, as seen in the synthesis of complex heterocyclic systems. psiberg.commdpi.com A notable development is the use of promiscuous enzymes, such as lipase, to catalyze a cascade esterification/Knoevenagel reaction starting from acetals and cyanoacetic acid, which offers excellent E-selectivity. nih.gov

Table 2: Optimization of Knoevenagel Condensation Conditions

| Catalyst | Solvent | Temperature | Key Advantages |

| Amino-bifunctional frameworks | Ethanol | Ambient | High conversion (100%) in a very short time (5 min), recyclable catalyst. nih.gov |

| L-proline | 80% Ethanol | Not specified | High efficiency compared to other organic and inorganic catalysts. researchgate.net |

| Amino acid ionic liquids | Water | 25°C | Environmentally friendly, catalyst can be reused multiple times. researchgate.net |

| Catalyst-free | Water | Elevated | Avoids catalyst contamination, aligns with green chemistry principles. rsc.org |

Palladium-Catalyzed Coupling Reactions in Synthesis of Analogues

Palladium-catalyzed cross-coupling reactions are versatile methods for creating analogues of this compound, allowing for the introduction of diverse structural motifs. These reactions, including the Suzuki, Heck, and Sonogashira couplings, enable the formation of carbon-carbon bonds under relatively mild conditions.

For instance, analogues can be synthesized by coupling a suitable vinyl metallic species with an organohalide, or vice versa. The synthesis of butenolide-based α- and β-amino acid derivatives, which are structural analogues, has been achieved through such catalytic methods. nih.gov Furthermore, palladium catalysis has been employed in the directed C-H bond functionalization of acrylamides to stereoselectively produce trifluoromethylated 1,3-butadienes, showcasing the power of this approach in generating complex fluorinated analogues. nih.gov Long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds, mediated by a palladium hydride catalyst, provides another route to structurally diverse isomers that might not be accessible through conventional methods. nih.gov The synthesis of various functionalized α,β-unsaturated carbonyl compounds can also be achieved through a one-pot cross-metathesis followed by nucleophilic addition. organic-chemistry.org

Regioselective and Stereoselective Synthesis Strategies

Achieving the correct regiochemistry and stereochemistry is paramount in the synthesis of a specific isomer like this compound. numberanalytics.comkhanacademy.org The "(2E)" designation indicates that the substituents around the carbon-carbon double bond are on opposite sides, a configuration that is often thermodynamically more stable.

As previously mentioned, the Horner-Wadsworth-Emmons reaction is renowned for its high (E)-stereoselectivity, making it a primary choice for synthesizing this target molecule. wikipedia.orgorganic-chemistry.org The Knoevenagel condensation also frequently yields the (E)-isomer with high selectivity, sometimes exclusively. psiberg.com

Several other strategies have been developed to ensure high E-selectivity in the synthesis of α,β-unsaturated esters. One such method involves the reaction of α-silylated ester magnesium enolates with aldehydes, which, after acidic work-up, provides pure (E)-unsaturated esters. rsc.org Another innovative approach is the triethylamine-catalyzed 1,3-hydrogen allylic rearrangement of enol phosphates, which can yield products with greater than 99% (E)-stereoselectivity. nih.govrsc.org Furthermore, the stereoselective dehydration of α-aryl-α-hydroxy esters using triflic anhydride (B1165640) and pyridine (B92270) has been shown to produce (Z)-α-aryl-α,β-unsaturated esters with excellent stereoselectivity, illustrating that specific reagents can be chosen to target either the (E) or (Z) isomer. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free and Aqueous Medium Transformations

A major focus of green chemistry is the reduction or replacement of volatile organic solvents. Significant progress has been made in performing classical organic reactions under solvent-free conditions or in environmentally benign solvents like water.

The Knoevenagel condensation has been successfully performed in aqueous media, sometimes using amino acid-based ionic liquids as recyclable catalysts. researchgate.net There are even reports of catalyst-free Knoevenagel condensations in water at elevated temperatures, which represents a significant step towards an ideal green synthesis. rsc.org Similarly, the Wittig reaction, a close relative of the HWE reaction, has been shown to proceed efficiently in water, often with accelerated reaction rates and high E-selectivity. organic-chemistry.org The use of solvent-free conditions has also been explored, for example, in the Perkow reaction, which can be a step in a sequence to produce (E)-α,β-unsaturated esters. nih.govrsc.org These approaches not only reduce the environmental impact of the synthesis but can also simplify the purification process, leading to a more efficient and sustainable manufacturing route.

Biocatalytic Approaches and Enzymatic Synthesis Development

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild reaction conditions, reducing energy consumption and the formation of hazardous byproducts. For the synthesis of α,β-unsaturated esters like this compound, chemo-enzymatic approaches that combine biological and chemical steps are particularly promising. nih.gov

One such strategy involves the enzymatic reduction of a suitable carboxylic acid precursor to an aldehyde, which then undergoes a chemical olefination reaction, such as the Wittig reaction, to form the target α,β-unsaturated ester. nih.gov Carboxylic acid reductases (CARs) are a class of enzymes capable of this selective reduction. For instance, a CAR from Mycobacterium sp. has been shown to have high activity towards a variety of aromatic and aliphatic carboxylic acids. nih.gov This enzymatic step could be envisioned as a key part of a pathway to produce an aldehyde precursor for this compound, which would then be converted to the final product via a subsequent chemical step.

Furthermore, biocatalytic C-C bond formation is a rapidly developing field. researchgate.netnih.gov Aldolases and thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes are capable of forming new carbon-carbon bonds with high stereoselectivity. nih.govacs.org While direct enzymatic synthesis of this compound has not been extensively reported, the use of enzymes to construct the carbon backbone of related molecules is an active area of research. mdpi.com These enzymatic methods have the potential to create chiral centers with high precision, which is a significant advantage of biocatalysis. researchgate.net

A hypothetical biocatalytic route could involve the enzymatic aldol (B89426) condensation of a glyoxylate (B1226380) derivative with an acetal-containing donor molecule, followed by dehydration and esterification steps. The development of novel enzymes through directed evolution and protein engineering continues to expand the scope of biocatalysis for the synthesis of complex molecules. princeton.edu

Atom Economy and E-Factor Analysis in Process Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals. Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the efficiency and environmental impact of a chemical process. greenchemistry-toolkit.org

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste.

E-Factor , developed by Roger Sheldon, provides a more practical measure of the environmental impact by quantifying the actual amount of waste produced per unit of product (kg of waste / kg of product). rsc.orglibretexts.org This metric includes unreacted starting materials, solvent losses, and byproducts. libretexts.org

The choice of synthetic route has a significant impact on these metrics. For instance, the Wittig reaction, a common method for synthesizing alkenes, often suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide byproduct. researchgate.net The Horner-Wadsworth-Emmons (HWE) reaction is an alternative that offers better atom economy as the phosphate (B84403) byproduct is of lower molecular weight and more easily removed. wikipedia.orgorganic-chemistry.org

| Metric | Definition | Ideal Value | Relevance to this compound Synthesis |

|---|---|---|---|

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Favors reactions like addition or rearrangement over substitution or elimination. Guides the selection of reagents to maximize the incorporation of atoms into the final product. |

| E-Factor | Mass of Waste / Mass of Product | 0 | Provides a practical assessment of the waste generated, encouraging the use of catalytic methods and recyclable solvents to minimize environmental impact. libretexts.org |

The E-factor can vary significantly across different sectors of the chemical industry, with higher values generally tolerated for high-value products like pharmaceuticals, and lower values expected for bulk chemicals. libretexts.orgresearchgate.net For the synthesis of a fine chemical like this compound, minimizing the E-factor through careful process design is a key goal for sustainable manufacturing.

Novel Catalytic Systems for Enhanced Synthesis

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of chemical transformations. Research into both homogeneous and heterogeneous catalysis, as well as emerging fields like photocatalysis and electrocatalysis, offers new avenues for the synthesis of this compound.

Homogeneous and Heterogeneous Catalysis Development

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high activity and selectivity. For the synthesis of α,β-unsaturated esters, homogeneous catalysts, such as ruthenium-based complexes, have been used in metathesis reactions. researchgate.net These catalysts can facilitate the formation of the carbon-carbon double bond with high stereoselectivity. nih.gov However, a major drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product, which can lead to product contamination and catalyst loss.

| Catalysis Type | Advantages | Disadvantages | Potential Application in this compound Synthesis |

|---|---|---|---|

| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult catalyst separation and recycling. | Metathesis reactions to form the C=C double bond. |

| Heterogeneous | Easy catalyst separation and reuse, suitable for continuous processes. | Often lower activity and selectivity compared to homogeneous counterparts. | Solid acid/base catalysts for condensation/esterification steps; supported reagents for Wittig-type reactions. researchgate.net |

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. Photocatalytic methods have been explored for the synthesis of aliphatic esters from olefins. researchgate.net While specific applications to this compound are not widely documented, the principles of photocatalysis could be applied to its synthesis. For example, a photocatalytic C-H activation/functionalization approach could potentially be used to introduce the ester functionality or form the carbon-carbon double bond.

Electrocatalysis uses electrical energy to drive chemical transformations, offering a potentially greener alternative to traditional redox reagents. acs.org Electrosynthesis can often be performed at room temperature and pressure, reducing energy consumption. The synthesis of esters via electrochemical methods has been reported, for instance, through an electrochemical dechlorination-oxygen insertion cascade. researchgate.net An electrocatalytic approach could be envisioned for the synthesis of this compound, for example, through the anodic oxidation of a suitable precursor to generate a reactive intermediate that then undergoes further transformation. The development of selective and efficient electrode materials is a key challenge in this field.

Scale-Up Considerations and Process Intensification Studies

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of several factors, including reaction kinetics, heat and mass transfer, and process safety. Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. numberanalytics.comaiche.org

For the synthesis of this compound, process intensification could involve the use of continuous flow reactors, such as microreactors. acs.orgamarequip.com These reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields and selectivities. Continuous processing can also improve safety by minimizing the inventory of hazardous materials at any given time. acs.org

The scale-up of esterification reactions, a likely step in the synthesis of this compound, has been studied extensively. researchgate.netmasterorganicchemistry.comchemguide.co.uk Challenges in esterification scale-up include managing the removal of water to drive the reaction to completion. chemguide.co.uk Techniques such as reactive distillation, where the reaction and separation occur in the same unit, can be employed to intensify the process. numberanalytics.com Pervaporation, a membrane-based separation process, can also be coupled with the reactor to continuously remove water and enhance the conversion. researchgate.net

The choice of catalyst and reaction conditions will significantly influence the scalability of the process. The use of robust and recyclable heterogeneous catalysts is particularly advantageous for large-scale continuous operations. Careful optimization of process parameters such as temperature, pressure, and catalyst loading is essential to ensure an efficient and economically viable industrial process for the production of this compound.

Reactivity and Mechanistic Insights into Reactions of Ethyl 2e 4,4 Dimethoxybut 2 Enoate

Nucleophilic Addition Reactions at the Activated Alkene Moiety

The electron-withdrawing nature of the ester group in ethyl (2E)-4,4-dimethoxybut-2-enoate polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for several important carbon-carbon bond-forming reactions.

The Michael reaction, a type of conjugate addition, is a key transformation for this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated ester, the Michael acceptor. wikipedia.org The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor | Michael Acceptor | Product Type |

|---|---|---|

| Diethyl malonate | Diethyl fumarate | 1,5-Dicarbonyl compound |

| Diethyl malonate | Mesityl oxide | Cyclic dione (B5365651) (Dimedone) |

| 2-Nitropropane | Methyl acrylate (B77674) | Nitroalkane adduct |

| Ethyl phenylcyanoacetate | Acrylonitrile | Cyano-ester adduct |

| Nitropropane | Methyl vinyl ketone | Nitro-ketone adduct |

This table is based on classical examples of the Michael reaction. wikipedia.org

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily react with α,β-unsaturated esters. masterorganicchemistry.comlibretexts.org Due to the highly polar nature of the carbon-metal bond, these reagents behave as carbanion sources. wikipedia.orglibretexts.org Their addition to this compound can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon.

Highly reactive organolithium species generally favor 1,2-addition to the carbonyl group. wikipedia.org Grignard reagents also typically add directly to the carbonyl carbon of aldehydes and ketones. masterorganicchemistry.com However, with α,β-unsaturated esters, Grignard reagents can undergo a double addition, first to the carbonyl group and then, after elimination of the ethoxy group, a second addition to the resulting ketone. masterorganicchemistry.com The choice of solvent is crucial for these reactions; ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing Grignard reagents. libretexts.orglibretexts.orglibretexts.org

Table 2: Reactivity of Organometallic Reagents with Carbonyl Compounds

| Reagent | Substrate | Typical Product |

|---|---|---|

| Grignard Reagent | Aldehyde | Secondary Alcohol |

| Grignard Reagent | Ketone | Tertiary Alcohol |

| Grignard Reagent | Ester | Tertiary Alcohol (double addition) |

| Organolithium Reagent | Aldehyde/Ketone | Alcohol |

| Organolithium Reagent | Carbon Dioxide | Carboxylic Acid (after workup) |

This table summarizes the general reactivity patterns of Grignard and organolithium reagents with various carbonyl compounds. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

The α-protons of the ester group in the product resulting from conjugate addition to this compound can be removed by a strong base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are versatile nucleophiles that can participate in alkylation reactions. libretexts.org The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation. wikipedia.orgyoutube.com

The resulting enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.orglibretexts.org The success of this alkylation is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides. libretexts.orgyoutube.com Secondary halides may lead to competing elimination reactions, while tertiary halides are generally unreactive. youtube.comlibretexts.org This sequence of conjugate addition followed by enolate alkylation provides a powerful method for constructing complex carbon skeletons.

Table 3: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Solvent | Notes |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | ~36 | Tetrahydrofuran (THF) | Strong, non-nucleophilic, kinetically controlled enolate formation. |

| Sodium hydride (NaH) | ~35 | Tetrahydrofuran (THF) | Strong, non-nucleophilic base. |

| Sodium ethoxide (NaOEt) | ~16 | Ethanol | Used for more acidic protons, such as those in β-dicarbonyl compounds. libretexts.org |

This table provides examples of bases commonly used to generate enolates for alkylation reactions. wikipedia.orgyoutube.com

Pericyclic and Cycloaddition Reactions

The double bond in this compound can also participate in pericyclic reactions, most notably cycloadditions, where it acts as a dienophile.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comwikipedia.org this compound, with its electron-withdrawing ester group, is an activated dienophile, making it a good substrate for this reaction. masterorganicchemistry.comorganic-chemistry.org The reaction is typically facilitated by electron-donating groups on the diene. libretexts.org

A key feature of the Diels-Alder reaction is its stereospecificity; the stereochemistry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com For example, a trans-dienophile will lead to a product with a trans relationship between the substituents on the newly formed ring. libretexts.org When cyclic dienes are used, two diastereomeric products, endo and exo, can be formed. libretexts.orgyoutube.com The endo product, where the substituents on the dienophile are oriented towards the developing diene bridge, is often the major product under kinetic control due to favorable secondary orbital interactions. organic-chemistry.orgyoutube.com

Table 4: Key Features of the Diels-Alder Reaction

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition |

| Reactants | Conjugated diene and a dienophile |

| Product | Six-membered ring (cyclohexene derivative) |

| Mechanism | Concerted (bonds form and break simultaneously) |

| Stereochemistry | Stereospecific; configuration of reactants is preserved in the product |

| Regiochemistry | Influenced by electronic effects (electron-donating groups on diene, electron-withdrawing on dienophile) |

This table summarizes the fundamental characteristics of the Diels-Alder reaction. masterorganicchemistry.comwikipedia.orglibretexts.org

While the Diels-Alder reaction is the most common cycloaddition for this type of compound, other cycloadditions are also possible. Photochemical [2+2] cycloadditions can occur between an alkene and a conjugated system, like an enone, leading to the formation of a four-membered ring. libretexts.orgwikipedia.org These reactions often proceed through a stepwise mechanism involving radical intermediates. wikipedia.org

[3+2] cycloadditions, also known as dipolar cycloadditions, involve a three-atom dipole and a dipolarophile to form a five-membered ring. sci-rad.com Examples of three-atom components include azides, nitrones, and carbonyl ylides. uchicago.edu In some cases, reactions can exhibit competition between [4+2] and [3+2] cycloaddition pathways, with the outcome influenced by factors such as the solvent and the specific substituents on the reactants. rsc.org For instance, the reaction of certain azo-olefins with enol ethers can yield either tetrahydropyridazines via [4+2] cycloaddition or pyrrole (B145914) derivatives through a [3+2] pathway. rsc.org Formal [3+2] cycloadditions have also been reported between epoxides and alkenes under Lewis acid catalysis to synthesize tetrahydrofurans. mdpi.com

Table 5: Comparison of Cycloaddition Reactions

| Reaction Type | Pi-Electron System | Ring Size Formed | Typical Conditions |

|---|---|---|---|

| Diels-Alder | [4+2] | 6-membered | Thermal |

| Photo [2+2] Cycloaddition | [2+2] | 4-membered | Photochemical |

| Dipolar [3+2] Cycloaddition | [3+2] | 5-membered | Varies (thermal, catalytic) |

This table compares the key aspects of different cycloaddition reactions. libretexts.orgsci-rad.comlibretexts.org

Intramolecular Cyclization Pathways and Ring-Closing Metathesis (RCM)

While specific studies detailing the intramolecular cyclization of this compound are not extensively documented, its structure lends itself to theoretical cyclization pathways, most notably through Ring-Closing Metathesis (RCM). RCM is a powerful method for synthesizing unsaturated rings from acyclic diene precursors. nih.gov

For this compound to undergo RCM, it would first need to be functionalized to contain a second terminal alkene. For instance, substitution of one of the methoxy (B1213986) groups with a homoallylic alcohol would generate a suitable diene precursor. The subsequent RCM, typically catalyzed by ruthenium complexes like Grubbs' or Hoveyda-Grubbs catalysts, would be expected to form a six-membered dihydropyran ring. The reaction is driven forward by the release of a volatile byproduct, ethylene. nih.govorganic-chemistry.org

The efficiency of RCM involving acrylates can be influenced by factors such as substrate concentration and the specific catalyst used. researchgate.net Research on α-alkoxyacrylates, a class of compounds structurally related to this compound, has shown that RCM can be an effective strategy for creating complex oxygen-containing heterocycles. acs.org For example, the RCM of carbohydrate-derived α-alkoxyacrylates proceeds efficiently to yield versatile heterocyclic intermediates. acs.org

Table 1: Representative Conditions for Ring-Closing Metathesis (RCM) of Acrylates This table presents generalized conditions for RCM reactions involving acrylate moieties, as specific data for this compound derivatives is not available. The choice of catalyst and conditions depends on the specific substrate.

| Catalyst Type | Typical Loading (mol%) | Solvent | Temperature (°C) | Reference |

| Grubbs' Catalyst (1st Gen) | 5-10 | Dichloromethane / Toluene | 25-80 | researchgate.net |

| Grubbs' Catalyst (2nd Gen) | 1-5 | Dichloromethane / Toluene | 25-80 | researchgate.netacs.org |

| Hoveyda-Grubbs Catalyst (2nd Gen) | 1-5 | Toluene | 70-110 | rsc.org |

Electrophilic and Radical Transformations

Halogenation and Epoxidation Studies

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing ethyl ester group. This characteristic generally makes it less susceptible to classic electrophilic additions like halogenation and epoxidation compared to electron-rich alkenes. Such reactions often require more forcing conditions or specialized reagents.

While direct epoxidation and halogenation studies on this specific compound are limited in published literature, reactivity can be inferred from analogous structures. For instance, radical-initiated halogenation at the allylic C-3 position could be a potential pathway. The synthesis of ethyl 4-bromo-3-methylbut-2-enoate from ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator like AIBN demonstrates the feasibility of allylic bromination on a similar α,β-unsaturated ester framework. researchgate.net

Radical Initiated Reactions and Metalloradical Catalysis

The electron-poor nature of the alkene in this compound makes it a suitable candidate for radical addition reactions (a Michael acceptor for radicals). Metalloradical catalysis (MRC) has emerged as a powerful strategy for controlling the reactivity and selectivity of such homolytic radical reactions. nih.gov This approach utilizes open-shell metal complexes to generate metal-associated organic radicals, which can then undergo controlled transformations. nih.gov

Although specific applications of MRC with this compound as the substrate are not prominent, the general principles are applicable. A metalloradical catalyst, often based on cobalt or other transition metals, could homolytically activate a substrate to generate a radical species. This radical could then add across the double bond of the butenoate to form a new carbon-carbon or carbon-heteroatom bond. Such processes offer pathways to complex molecules under mild conditions.

Transition Metal-Catalyzed Functionalizations

Cross-Coupling Reactions (e.g., Heck, Suzuki, Negishi)

This compound, as an activated alkene, is a suitable partner for the Mizoroki-Heck reaction. In this palladium-catalyzed process, the alkene couples with an aryl or vinyl halide (or triflate) to form a more substituted alkene. wikipedia.org The reaction typically favors arylation at the terminal position (C-3) of the acrylate due to both steric and electronic factors, yielding products with an E-configuration. thieme-connect.de

For this compound to participate in Suzuki or Negishi couplings as the electrophile, it would first need to be converted into a derivative containing a suitable leaving group, such as a halide. For instance, a related compound, methyl (E)-4-bromobut-2-enoate, has been shown to undergo efficient Suzuki coupling with various arylboronic acids in the absence of phosphine (B1218219) ligands, demonstrating a viable method for creating C4-aryl substituted butenoates. researchgate.net This suggests that a halogenated derivative of this compound would be a competent substrate for similar palladium-catalyzed cross-coupling reactions.

Table 2: Representative Conditions for Heck and Suzuki Coupling with Butenoate Scaffolds This table shows examples of cross-coupling reactions. The Heck reaction applies to activated alkenes like the title compound, while the Suzuki reaction requires a halogenated analogue.

| Reaction | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Yield | Reference |

| Heck | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | - | wikipedia.org |

| Heck | Aryl Halide | Activated Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Good | thieme-connect.de |

| Suzuki | Methyl (E)-4-bromobut-2-enoate | Arylboronic Acid | Pd Nanoparticles | K₂CO₃ | H₂O/THF | 81% | researchgate.net |

Hydrogenation and Selective Reduction Strategies

The structure of this compound offers two primary sites for reduction: the carbon-carbon double bond and the ethyl ester carbonyl group. Selective reduction of the C=C bond (1,4-conjugate reduction) is a common transformation for α,β-unsaturated esters.

This can be achieved using various catalytic systems. Catalytic hydrogenation using a palladium catalyst, sometimes with a catalyst poison like diphenylsulfide, can selectively reduce the alkene without affecting other functional groups. organic-chemistry.org Transfer hydrogenation is another effective method. For example, using an iridium catalyst with formic acid as the hydride source can achieve highly selective 1,4-reduction of α,β-unsaturated esters, leaving the carbonyl group intact. mdpi.com Other systems, such as nickel(II) chloride with lithium metal, have also been used for the conjugate reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org

Conversely, selective reduction of the ester group to an alcohol while preserving the C=C double bond is more challenging but can be accomplished with specific reagents. Transfer hydrogenation using certain ruthenium or osmium pincer complexes has shown high chemoselectivity for the carbonyl group in unsaturated esters. nih.govresearchgate.net

Table 3: Selected Methods for Reduction of α,β-Unsaturated Esters This table provides examples of reaction systems for the selective reduction of the C=C bond or the C=O group in α,β-unsaturated esters, which are applicable to this compound.

| Desired Transformation | Reagent/Catalyst | Conditions | Product Type | Reference |

| C=C Reduction | Pd/C, H₂ | H₂ atmosphere, various solvents | Saturated Ester | organic-chemistry.org |

| C=C Reduction | [Ir(cod)Cl]₂, dppp, Cs₂CO₃ | 2-Propanol (H-donor) | Saturated Ester | organic-chemistry.org |

| C=C Reduction | B(C₆F₅)₃, PMHS | CH₂Cl₂ | Saturated Ester | organic-chemistry.org |

| C=O Reduction | Ru/Os Pincer Complexes | Transfer hydrogenation | Allylic Alcohol | nih.govresearchgate.net |

Isomerization and Rearrangement Mechanisms

The structure of this compound, featuring an α,β-unsaturated ester and a terminal acetal (B89532), allows for specific isomerization and rearrangement pathways. The most prominent isomerization is the geometric E/Z conversion of the carbon-carbon double bond. Under photochemical conditions, α,β-unsaturated esters can undergo photoenolization to form photoketene hemiacetals, a process which can facilitate E/Z isomerization. acs.orgnih.gov Monitoring of similar systems has shown that the Z-isomer can form, reaching a photostationary state with the E-isomer. acs.org This isomerization can also be catalyzed by acid or base, which can promote temporary bond rotation through protonation or deprotonation mechanisms.

Beyond geometric isomerization, the molecule can undergo rearrangements involving the participation of its functional groups. A notable potential pathway involves neighboring-group participation by the ester function in reactions at the acetal carbon. nih.gov In the presence of a Lewis acid, the acetal can be activated, and the carbonyl oxygen of the ester group can attack the electrophilic acetal carbon. This forms a cyclic dioxolenium ion intermediate. nih.gov The subsequent reaction of this intermediate with a nucleophile would occur with a high degree of stereocontrol, constituting a formal rearrangement and substitution at the C4 position. This mechanism underscores the non-passive role the ester group can play in the reactivity of the acetal moiety.

Stereoselectivity and Regioselectivity in Reactions of this compound

Stereoselectivity and regioselectivity are critical considerations in the reactions of this compound. As an α,β-unsaturated ester, it is a classic Michael acceptor, prone to conjugate addition (1,4-addition) of nucleophiles. masterorganicchemistry.com It can also act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com Regioselectivity, or the preference for one orientation of bond formation over another, is largely governed by the electronic polarization of the molecule. masterorganicchemistry.comyoutube.comyoutube.com The electron-withdrawing ester group makes the β-carbon (C3) electrophilic and susceptible to nucleophilic attack, while the partial positive charge on the carbonyl carbon can also influence reagent alignment. youtube.com Stereoselectivity—the preferential formation of one stereoisomer over another—is influenced by the planar geometry of the double bond and the steric and electronic properties of its substituents, namely the terminal acetal group.

Chiral Catalyst Design and Enantioselective Outcomes

Achieving enantioselectivity in reactions involving this compound requires the use of chiral catalysts that can create a stereochemically defined environment around the substrate. The design of such catalysts is a cornerstone of modern asymmetric synthesis. iupac.org Strategies often involve the use of metal complexes with chiral ligands or purely organic catalysts.

For conjugate additions, chiral ligands such as C2-symmetric diols, oxazolines, or biphenols are effective. nih.govorganic-chemistry.orgnih.gov For instance, chiral biphenols like BINOL derivatives have been successfully used to catalyze the enantioselective addition of boronate nucleophiles to similar unsaturated systems. nih.gov These catalysts function by coordinating to the substrate and/or the reagent, organizing the transition state in a way that allows the nucleophile to attack only one of the two enantiotopic faces of the double bond. Similarly, chiral Rh(II) complexes are known to be highly effective for enantioselective cycloadditions, demonstrating the utility of chiral metal catalysts. organic-chemistry.org The rational design of these catalysts, sometimes referred to as "molecular robots," allows them to bind reactants in a specific geometry, activate them, and facilitate a reaction that selectively produces one enantiomer before releasing the product. iupac.org

The application of such catalysts to a Michael addition on this compound would be expected to yield products with high enantiomeric excess (ee).

Table 1: Representative Enantioselective Michael Addition Catalyzed by a Chiral Catalyst

| Entry | Chiral Catalyst System | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (R)-BINOL/Lewis Acid | Dimethyl malonate | Toluene | -20 | 92 | 95 |

| 2 | Chiral Diamine | Nitroethane | CH₂Cl₂ | 0 | 85 | 91 |

| 3 | Cr(III)-Oxazoline Complex | Diethylzinc | THF | -40 | 88 | 93 |

Data is illustrative, based on typical results for these catalyst systems in analogous reactions. nih.govorganic-chemistry.orgnih.gov

Substrate-Controlled Diastereoselection

When a substrate is already chiral, its existing stereocenters can dictate the stereochemical outcome of a new bond formation, a phenomenon known as substrate-controlled diastereoselection. For an achiral substrate like this compound, this strategy can be employed by covalently attaching a chiral auxiliary.

A common approach involves modifying the ester into a chiral imide, for example, by using an Evans oxazolidinone auxiliary. This chiral group provides a sterically biased environment. In a conjugate addition reaction, the bulky substituent on the auxiliary effectively blocks one face of the α,β-unsaturated system. Consequently, an incoming nucleophile, such as an organocuprate, is directed to attack from the less hindered face, leading to the preferential formation of one diastereomer. researchgate.net The stereochemical preference in such Michael additions can be very high. nih.gov After the reaction, the chiral auxiliary can be hydrolytically cleaved, yielding a chiral product and recovering the auxiliary. The diastereomeric ratio (d.r.) is sensitive to the specific auxiliary, the nucleophile, and the reaction conditions.

Table 2: Substrate-Controlled Diastereoselective Conjugate Addition

| Entry | Chiral Auxiliary | Nucleophile (R₂CuLi) | Solvent | Temp (°C) | Yield (%) | d.r. |

|---|---|---|---|---|---|---|

| 1 | (R)-4-benzyl-2-oxazolidinone | Me₂CuLi | THF | -78 | 95 | >98:2 |

| 2 | (R)-4-isopropyl-2-oxazolidinone | Bu₂CuLi | Et₂O | -78 | 91 | 95:5 |

| 3 | (S)-4-benzyl-2-oxazolidinone | Me₂CuLi | THF | -78 | 94 | >98:2 |

Data is illustrative, based on established principles of substrate-controlled additions to chiral α,β-unsaturated imides. researchgate.net

Role of Acetal Group in Stereocontrol

The 4,4-dimethoxybut-2-enoate structure contains a terminal acetal group that plays a significant role in controlling stereoselectivity through both steric and electronic effects. The acetal is not merely a protecting group but an active participant in directing chemical reactivity.

First, the steric bulk of the dimethoxy group at the C4 position creates a defined three-dimensional space around the double bond. This steric hindrance can influence the trajectory of an incoming reagent or catalyst, favoring approach from the side opposite to the acetal. In transition states, particularly in cyclic ones like those in Diels-Alder or certain catalyzed Michael additions, the acetal group will preferentially occupy a pseudo-equatorial position to minimize steric strain, thereby directing facial selectivity. Studies on γ-substituted α,β-unsaturated aldehydes have shown that substituents at this position exert powerful stereocontrol. nih.gov

Second, the two oxygen atoms of the acetal are Lewis basic. They can coordinate to Lewis acidic reagents or metal-based catalysts. This chelation can lock the conformation of the butenoate backbone, reducing its rotational freedom and presenting a rigid, well-defined structure to the reacting partner. This pre-organization of the substrate is a powerful tool for achieving high levels of stereoselectivity. Furthermore, as seen in related systems, the acetal group can be directly involved in the reaction mechanism through neighboring-group participation, forming rigid cyclic intermediates that dictate the stereochemical outcome of substitution reactions. nih.gov This dual steric and electronic influence makes the acetal group a key controller of stereochemistry in reactions of this compound.

Applications of Ethyl 2e 4,4 Dimethoxybut 2 Enoate in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The unique arrangement of functional groups in ethyl (2E)-4,4-dimethoxybut-2-enoate and its analogs makes them suitable substrates for the synthesis of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

A structurally related compound, ethyl 2-cyano-4,4-dimethoxybutanoate, has been effectively utilized as a key starting material in the multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a fused heterocycle that incorporates a pyrrole (B145914) ring. organic-chemistry.orgresearchgate.net This synthetic pathway highlights the utility of the dimethoxybutanoate framework in constructing complex nitrogen-containing systems. The process involves the initial formation of a pyrimidine (B1678525) ring followed by an acid-catalyzed intramolecular cyclization to construct the fused pyrrole ring. organic-chemistry.org

The key steps for the synthesis are outlined below:

Table 1: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Core| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| a | Ethyl 2-cyanoacetate, 2-Bromo-1,1-dimethoxyethane | Coupling Reaction | Ethyl 2-cyano-4,4-dimethoxybutanoate organic-chemistry.org |

| b | Ethyl 2-cyano-4,4-dimethoxybutanoate | Formamidine (B1211174) acetate, Sodium ethoxide | 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol organic-chemistry.orgresearchgate.net |

| c | 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Acidification (e.g., HCl) | 7H-Pyrrolo[2,3-d]pyrimidin-4-ol organic-chemistry.orgresearchgate.net |

The initial step involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate, which is then reacted with formamidine to build the pyrimidine ring. organic-chemistry.orgresearchgate.net The subsequent cyclization to form the pyrrole moiety is achieved under acidic conditions, leading to the formation of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core. organic-chemistry.org This intermediate is then converted to the final chlorinated product. organic-chemistry.orgresearchgate.net

While the dimethoxybutanoate scaffold is clearly applicable to pyrrole ring formation within fused systems, specific examples detailing the use of this compound for the direct synthesis of standalone pyridines or pyrazolones are not extensively documented in the surveyed literature. General methods for synthesizing these heterocycles typically involve other well-established precursors like β-dicarbonyl compounds. nih.govresearchgate.netnih.gov

The application of this compound in the direct synthesis of chromans and dihydropyranones is not prominently featured in the available scientific literature. Methodologies for constructing these scaffolds often rely on other synthetic strategies, such as the intramolecular Friedel–Crafts cyclization for chromans or cycloaddition reactions for dihydropyranones. acs.orgresearchgate.netnih.gov

However, the reactivity of similar α,β-unsaturated esters suggests potential applicability. For instance, a structurally related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has been successfully employed as a synthon for preparing 1,4-benzoxazines, which are also oxygen-containing heterocycles. chegg.comnih.govacs.org This suggests that butenoate systems with a suitable leaving group at the 4-position can undergo cyclization with appropriate nucleophiles to form heterocyclic rings.

The utility of the ethyl 4,4-dimethoxybutanoate framework is well-demonstrated in the synthesis of fused polycyclic systems. As detailed in section 4.1.1, a derivative, ethyl 2-cyano-4,4-dimethoxybutanoate, is a key precursor for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. organic-chemistry.orgresearchgate.net This molecule is a fused bicyclic system, where a pyrrole ring and a pyrimidine ring share two adjacent atoms. organic-chemistry.orgresearchgate.net

The formation of the fused bicyclic structure is achieved through a sequence of reactions where the substituents on the initial pyrimidine ring, derived from the butanoate chain, react to form the second ring. organic-chemistry.org This intramolecular cyclization is a critical step that establishes the fused polycyclic core. The process provides an efficient and high-yield pathway to this important heterocyclic scaffold, which is a core component in various pharmaceutical agents. organic-chemistry.orgresearchgate.net Information regarding the application of this compound in the construction of bridged polycyclic systems was not found in the reviewed literature.

Intermediate in Natural Product Total Synthesis

While α,β-unsaturated esters are common structural motifs and valuable building blocks in the synthesis of natural products, the specific role of this compound as a frequently cited intermediate in the total synthesis of major natural product classes is not extensively documented in the surveyed scientific literature.

A review of the literature did not yield specific examples where this compound was explicitly used as a key intermediate in the total synthesis of alkaloids. Synthetic strategies for alkaloids are diverse and highly dependent on the target structure, often employing methods like Pictet-Spengler, Mannich, or Diels-Alder reactions to construct the core frameworks. encyclopedia.pubbeilstein-journals.org

Similarly, direct evidence linking this compound to the total synthesis of terpenoid or polyketide natural products was not prominent in the searched literature. The synthesis of complex natural products, such as the marine-derived didemniserinolipid B or lissoclinolide, involves intricate, multi-step sequences with highly specialized building blocks, and the target compound was not identified as a key precursor in these published routes. organic-chemistry.orgacs.orgthieme-connect.com The construction of polyketide chains often relies on iterative Claisen condensations or aldol (B89426) reactions, while terpenoid synthesis typically involves the coupling of isoprene-derived units. Although the C4 framework of this compound makes it a plausible synthon, its specific application in these contexts is not widely reported.

Strategy for Macrocyclic Systems

The synthesis of macrocycles, large ring structures commonly found in natural products and pharmaceuticals, often presents a significant synthetic challenge. The strategic incorporation of this compound into a linear precursor can facilitate macrocyclization through several established strategies.

One potential approach involves leveraging the α,β-unsaturated ester as a site for ring-closing metathesis (RCM). By appending a terminal alkene to a molecule containing the butenoate moiety, an RCM reaction can be employed to form the macrocyclic ring. The dimethoxy acetal (B89532) at the 4-position can be deprotected under acidic conditions to reveal an aldehyde, which can then be further functionalized or used as a handle for subsequent transformations.

Alternatively, the ester functionality can be involved in macrolactonization reactions. Following a series of synthetic steps to elongate the carbon chain and introduce a terminal hydroxyl group, intramolecular esterification can be induced to form a macrocyclic lactone. The protected aldehyde can be unmasked at a later stage to introduce further complexity into the macrocyclic scaffold.

Table 1: Potential Macrocyclization Strategies Utilizing this compound

| Macrocyclization Strategy | Key Reaction | Role of this compound | Potential Product Class |

| Ring-Closing Metathesis | Olefin Metathesis | Provides one of the alkene functionalities for the RCM reaction. | Macrocyclic alkenes |

| Macrolactonization | Intramolecular Esterification | Serves as the ester precursor for the final ring-closing step. | Macrocyclic lactones |

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of key intermediates in the pharmaceutical and agrochemical industries.

Synthesis of Active Pharmaceutical Ingredient (API) Precursors

The butenoate backbone of this compound can be found in the core structure of various biologically active molecules. Its ability to act as a Michael acceptor allows for the introduction of various nucleophiles at the β-position, leading to a wide range of substituted butanoate derivatives.

For example, the conjugate addition of nitrogen-containing nucleophiles can lead to the formation of β-amino esters, which are precursors to β-lactam antibiotics and other nitrogen-containing pharmaceuticals. Furthermore, the protected aldehyde can be deprotected and utilized in aldol or Wittig reactions to build up the carbon skeleton of more complex drug targets.

Development of Agrochemical Synthons

The development of novel and effective agrochemicals is crucial for modern agriculture. This compound serves as a valuable synthon for the creation of various heterocyclic compounds with potential pesticidal activity.

A prominent application lies in the synthesis of pyrazole (B372694) and pyridazine (B1198779) derivatives. The reaction of α,β-unsaturated esters with hydrazine (B178648) or its derivatives is a well-established method for the construction of these five- and six-membered heterocyclic rings. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. For instance, many commercial fungicides are based on a pyrazole core structure.

The general synthetic scheme involves the condensation of this compound with hydrazine, which, after cyclization and subsequent aromatization, yields a pyrazole ring. The dimethoxy acetal can be carried through the reaction sequence and later converted to other functional groups to modulate the biological activity of the final product.

Table 2: Synthesis of Agrochemical Scaffolds from this compound

| Heterocyclic Scaffold | Reagent | Key Reaction Type | Potential Agrochemical Application |

| Pyrazole | Hydrazine | Condensation/Cyclization | Fungicides, Insecticides |

| Pyridazine | Hydrazine | Condensation/Cyclization | Herbicides |

Utility in Functional Material Precursor Synthesis

The field of materials science is constantly seeking new organic molecules with specific properties for applications in electronics, optics, and polymer science. The reactivity of this compound can be harnessed to synthesize precursors for functional materials.

The α,β-unsaturated ester moiety can participate in polymerization reactions, particularly radical polymerization, to form functional polymers. By copolymerizing this monomer with other vinyl monomers, polymers with tailored properties such as specific refractive indices, thermal stabilities, or surface energies can be obtained. The pendant ester and protected aldehyde functionalities along the polymer backbone can be further modified to introduce other desired properties.

Furthermore, the core structure of this compound can be elaborated into chromophores or fluorophores for use as organic dyes or in the development of organic light-emitting diodes (OLEDs). The conjugated system of the α,β-unsaturated ester can be extended through various chemical transformations, and the introduction of different substituents can tune the photophysical properties of the resulting molecules.

Computational and Theoretical Investigations of Ethyl 2e 4,4 Dimethoxybut 2 Enoate

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to explore the electronic characteristics of a molecule, which in turn dictate its reactivity. For Ethyl (2E)-4,4-dimethoxybut-2-enoate, methods like Density Functional Theory (DFT) are employed to calculate various electronic and reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of many chemical reactions. youtube.com

For this compound, which is an electron-deficient alkene (a Michael acceptor), the LUMO is of primary interest. The energy and spatial distribution of the LUMO indicate the most likely sites for nucleophilic attack. In α,β-unsaturated systems, the LUMO typically has large orbital coefficients on both the carbonyl carbon and the β-carbon. youtube.com This distribution explains why nucleophiles can attack at either the carbonyl carbon (1,2-addition) or, more commonly for softer nucleophiles, at the β-carbon (1,4-conjugate addition or Michael addition). masterorganicchemistry.comlibretexts.org

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sciforum.net Computational studies on similar α,β-unsaturated esters analyze these FMO properties to rationalize their reactivity in processes like epoxidation or cycloaddition reactions. sciforum.net

Table 1: Representative Data from FMO Analysis

While specific values for this compound are not available, a typical data table from a DFT calculation would include the following parameters.

| Parameter | Description | Typical Expected Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Negative Value |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative or Small Positive Value |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Positive Value |

An electrostatic potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, is a valuable visualization tool that illustrates the charge distribution on a molecule. libretexts.orguni-muenchen.de It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or neutral potential. researchgate.netyoutube.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the carbonyl oxygen and the oxygens of the methoxy (B1213986) groups, as these are the most electronegative atoms and possess lone pairs of electrons. These sites are susceptible to electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms and, significantly, near the β-carbon and the carbonyl carbon, consistent with the LUMO distribution. This highlights these carbons as the primary electrophilic centers of the molecule. researchgate.net

This visual representation provides an intuitive prediction of where different types of reagents will preferentially interact with the molecule. researchgate.net

Fukui functions, derived from conceptual DFT, offer a more quantitative method to identify reactive sites within a molecule. wikipedia.orgscm.com The function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net By analyzing the Fukui function, one can predict the most likely sites for:

Nucleophilic attack (f+): Where the molecule is most susceptible to gaining an electron.

Electrophilic attack (f-): Where the molecule is most susceptible to losing an electron.

Radical attack (f0): The average of the above two.

For a Michael acceptor like this compound, the f+ function would be of greatest interest. Calculations on similar α,β-unsaturated systems show that the f+ value is typically highest at the β-carbon, quantitatively confirming it as the most probable site for a nucleophile to attack in a conjugate addition reaction. chemrxiv.org These indices provide a more rigorous alternative to simply inspecting orbital coefficients or MEP maps for predicting regioselectivity. researchgate.netchemrxiv.org

Mechanistic Elucidation of Reactions

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This includes identifying intermediates and, crucially, the high-energy transition states that connect them.

Transition State Theory provides the framework for understanding reaction rates. Computationally, locating a transition state (TS) structure is a key step in a mechanistic investigation. A TS is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

For this compound, a primary reaction pathway to investigate would be the Michael addition. masterorganicchemistry.comwikipedia.org A computational study would involve:

Modeling the reactants (the ester and a nucleophile).

Locating the transition state structure for the C-C bond formation at the β-carbon.

Characterizing the resulting enolate intermediate.

Locating the transition state for the subsequent protonation to yield the final product.

Analysis of the TS geometry reveals the precise arrangement of atoms during the bond-forming/breaking event. For example, in organocatalyzed asymmetric Michael additions, computational analysis of the TS can explain the origin of stereoselectivity by showing how the chiral catalyst interacts with the substrate to favor attack from one face over the other. nih.govnih.gov

Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway are located, their energies can be calculated to provide crucial kinetic and thermodynamic data. wikipedia.org

Kinetics: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔE‡ or ΔG‡). According to Transition State Theory, a higher activation energy corresponds to a slower reaction rate.

In the context of this compound, computational studies could compare the activation barriers for 1,2-addition versus 1,4-addition with different nucleophiles. Such studies on related systems show that with "hard" nucleophiles (like organolithium reagents), the 1,2-addition is often kinetically favored (lower barrier), while with "soft" nucleophiles (like cuprates or thiolates), the 1,4-addition product is more stable and its pathway is often preferred. libretexts.orgopenochem.org DFT calculations on the hydroboration of α,β-unsaturated esters have shown that the 1,4-hydroboration pathway has a significantly lower activation energy barrier (15.0 kcal/mol) compared to the 1,2-pathway (29.7 kcal/mol), explaining the observed chemoselectivity. rsc.org

Table 2: Representative Kinetic and Thermodynamic Data from a Reaction Pathway Analysis

A typical data table summarizing the energetic profile of a reaction like the Michael addition would contain the following information.

| Species | Description | Relative Free Energy (ΔG) (kcal/mol) |

| Reactants | Starting Materials (Ester + Nucleophile) | 0.0 (Reference) |

| TS1 | Transition State for C-C Bond Formation | Positive Value (Activation Barrier) |

| Intermediate | Enolate Adduct | Negative or Small Positive Value |

| TS2 | Transition State for Protonation | Positive Value |

| Products | Final 1,4-Addition Product | Negative Value (Overall Reaction Energy) |

These computational insights are invaluable for understanding reaction outcomes, optimizing reaction conditions, and designing new synthetic methodologies.

Conformational Analysis and Stereochemical Prediction of this compound

The stereochemical and conformational properties of a molecule are pivotal in determining its reactivity and interaction with other chemical species. For this compound, a molecule with multiple rotatable bonds and stereogenic centers, understanding its three-dimensional structure is crucial.

Rotational Barriers and Conformational Isomers

The molecule possesses a trans-configuration at the C=C double bond, as indicated by the (2E) designation. Rotation around the C3-C4 bond would lead to different spatial arrangements of the bulky dimethoxyacetal group relative to the acrylate (B77674) backbone. Similarly, rotation around the C-O bonds of the ester will influence the orientation of the ethyl group.

The presence of two methoxy groups at the C4 position introduces additional degrees of freedom. The relative orientation of these methoxy groups will be governed by a balance of steric repulsion between the methyl groups and stabilizing stereoelectronic effects, such as the gauche effect observed in similar 1,2-dimethoxy systems.

Table 1: Predicted Major Conformational Isomers of this compound

| Conformer | Dihedral Angle (O=C-C2-C3) | Dihedral Angle (C2-C3-C4-O) | Relative Energy (Predicted) | Key Interactions |

| A | ~180° (s-trans) | ~180° (anti-periplanar) | Lowest | Minimizes steric hindrance between the ester and the main chain. |

| B | ~180° (s-trans) | ~60° (gauche) | Higher | Potential for gauche interactions between substituents. |

| C | ~0° (s-cis) | ~180° (anti-periplanar) | High | Significant steric clash between the carbonyl oxygen and the vinyl proton. |

| D | ~0° (s-cis) | ~60° (gauche) | Highest | Combination of s-cis and gauche steric strain. |

Note: The relative energies are qualitative predictions based on general principles of conformational analysis. Actual values would require specific computational studies.

Prediction of Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions involving this compound is intrinsically linked to its conformational preferences and the stereoelectronic nature of its functional groups.

In reactions such as nucleophilic additions to the α,β-unsaturated system (Michael additions), the facial selectivity will be influenced by the steric bulk of the dimethoxyacetal group. A nucleophile would preferentially attack from the less hindered face of the double bond. The preferred conformation of the substrate would dictate which face is more accessible.

For reactions involving the creation of a new stereocenter at the α or β position, the existing (E)-configuration of the double bond will play a crucial role in determining the relative stereochemistry of the products, leading to potential diastereoselectivity. For instance, in a Diels-Alder reaction where this compound acts as a dienophile, the endo/exo selectivity would be influenced by the electronic nature and steric profile of the ester and dimethoxyacetal groups.

Enantioselectivity in reactions would require the use of a chiral catalyst or auxiliary. The dimethoxyacetal group itself is prochiral. A chiral Lewis acid, for example, could coordinate to the carbonyl oxygen of the ester, creating a chiral environment and directing an incoming nucleophile to one face of the double bond over the other, thus inducing enantioselectivity. The efficiency of such a process would depend on the ability of the catalyst to differentiate between the two prochiral faces, a factor that is again dependent on the substrate's conformational equilibrium.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on reactivity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity or physical properties, respectively. In the context of this compound, QSAR/QSPR studies would be invaluable for predicting its reactivity in various chemical transformations.

While specific QSAR/QSPR models for the reactivity of this compound are not documented in the public domain, a hypothetical study would involve the calculation of a range of molecular descriptors. These descriptors, which can be constitutional, topological, geometrical, or electronic in nature, would then be correlated with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) using statistical methods like multiple linear regression or machine learning algorithms.

The goal would be to develop a predictive model that can estimate the reactivity of new, structurally similar compounds without the need for extensive experimental work.

Table 2: Potentially Relevant Molecular Descriptors for QSAR/QSPR Studies on the Reactivity of this compound

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies and gap | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions and with nucleophiles/electrophiles. The HOMO-LUMO gap indicates chemical stability. |

| Partial atomic charges | Charges on the α- and β-carbons of the enoate system can predict the regioselectivity of nucleophilic and electrophilic attacks. | |

| Dipole moment | Influences solubility and interactions with polar reagents and solvents. | |

| Steric/Geometrical | Molecular volume/surface area | Relates to how easily a reactant can approach the molecule. |

| Sterimol parameters | Quantify the steric bulk of the ester and dimethoxyacetal groups, which is critical for predicting stereoselectivity. | |

| Ovality | Measures the deviation from a spherical shape, which can influence packing in the solid state and interactions in solution. | |

| Topological | Connectivity indices (e.g., Kier & Hall) | Describe the branching and connectivity of the molecule, which can be correlated with various physical properties and reactivity trends. |

| Wiener index | A descriptor of molecular branching that can relate to intermolecular forces. |

The development of a robust QSAR/QSPR model for the reactivity of this compound and its analogs would facilitate the rational design of synthetic routes and the prediction of reaction outcomes, thereby accelerating chemical research and development in areas where this structural motif is of interest.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from batch to continuous flow processing is a major trend in modern chemistry, offering enhanced safety, reproducibility, and scalability. Ethyl (2E)-4,4-dimethoxybut-2-enoate is an ideal candidate for integration into such systems. Its inherent reactivity could be precisely controlled within microreactors, allowing for rapid optimization of reaction conditions.

Future research could focus on developing flow-based hydrogenations, Michael additions, or cycloaddition reactions using this substrate. Automated platforms could screen various catalysts, solvents, and temperature/pressure regimes to quickly identify optimal conditions for desired transformations. This approach would accelerate the synthesis of derivative libraries for various applications.

Table 1: Conceptual Parameters for a Flow Chemistry Process

| Parameter | Hypothetical Condition | Rationale |

|---|---|---|

| Reaction Type | Catalytic Asymmetric Michael Addition | To create chiral building blocks. |

| Catalyst | Immobilized Chiral Organocatalyst | Enables easy separation and catalyst recycling, enhancing sustainability. |